Product packaging for Sodium propanolate(Cat. No.:CAS No. 6819-41-6)

Sodium propanolate

Cat. No.: B179413
CAS No.: 6819-41-6
M. Wt: 82.08 g/mol
InChI Key: RCOSUMRTSQULBK-UHFFFAOYSA-N
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Description

Significance of Sodium Alkoxides in Contemporary Chemical Synthesis and Materials Science

Sodium alkoxides (RONa) are a cornerstone class of reagents in modern chemistry, valued for their strong basicity and nucleophilicity. Their utility spans a wide range of applications, from acting as catalysts in the production of biodiesel via transesterification to serving as initiators for anionic polymerization. In organic synthesis, they are frequently employed as a strong base to deprotonate various substrates, facilitating condensation and elimination reactions. chemsrc.com A classic application is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide to form an ether. chemsrc.com

In materials science, sodium alkoxides are critical precursors for creating metal oxide layers and nanoparticles. chemsrc.comresearchgate.net Their controlled hydrolysis and decomposition allow for the synthesis of materials with specific properties. Furthermore, the ability of sodium alkoxides to form complex aggregate structures, sometimes encapsulating other ions, presents unique opportunities and challenges in reaction control. chemsrc.com The study of these aggregates helps in understanding reaction mechanisms and can lead to the improvement of synthetic procedures by accounting for the potential masking or unintentional introduction of anions into a reaction mixture. chemsrc.com The reactivity and physical properties of sodium alkoxides, such as sodium propanolate, are influenced by the length of their alkyl chain, with reactivity towards moisture generally decreasing as the carbon chain increases. ias.ac.in

Scope and Research Objectives for In-depth Investigations of this compound

In-depth investigations into this compound are driven by the need to understand its specific properties for specialized applications. A primary research objective has been the detailed characterization of its fundamental physicochemical data. For instance, research has focused on establishing its thermochemical properties, including heats of reaction, heat capacities, and thermal decomposition behavior. researchgate.netresearchgate.net This data is crucial for applications such as the use of alcohols to clean sodium residues from components in fast nuclear reactors, where this compound is a resulting product. researchgate.netresearchgate.net

Specific research goals include:

Understanding Thermal Stability and Decomposition: A key area of investigation is the thermal decomposition of sodium n-propoxide. Studies aim to determine the onset temperature of decomposition (found to be 590 K), identify the gaseous products (saturated and unsaturated hydrocarbons), and characterize the solid residues (sodium carbonate, sodium hydroxide (B78521), and carbon). acs.org Deducing the kinetic parameters, such as activation energy, provides a deeper understanding of the decomposition process under various conditions. acs.org

Elucidating Crystal Structure and Spectroscopic Signature: Foundational research has been conducted to determine the crystal structure of sodium n-propoxide, which was identified as having a tetragonal crystal system. ias.ac.inejbps.com A significant achievement in this area was the first-time reporting of both its crystal structure and its infrared (IR) spectrum, providing essential reference data for its identification and characterization. ias.ac.inejbps.com

Investigating Catalytic Activity: Research explores the role of this compound in catalysis. For example, in the conversion of lactic acid, studies have shown that at high temperatures (around 350 °C), an intermediate sodium lactate (B86563) can decompose to sodium propanoate, impacting reaction yields. chemscene.com These investigations aim to understand the compound's stability and role as an intermediate in catalytic cycles.

Exploring Synthetic Utility: The application of this compound in targeted organic synthesis is another active research front. It has been used as a reagent in the preparation of advanced materials, such as a polyfluorene derivative designed for the selective and sensitive detection of copper ions (Cu⁺ and Cu²⁺) in aqueous solutions.

Research Findings and Data

Chemical and Physical Properties of this compound

This compound is typically a colorless liquid or a white to off-white solid, depending on its purity and whether it is in solution or isolated. chemscene.comnih.govnist.gov It is the sodium salt of 1-propanol (B7761284) and is known to be a strong base. chemscene.comnist.gov

PropertyValueReference
IUPAC Namesodium;propan-1-olate nih.gov
CAS Number6819-41-6 chemscene.comnih.govindustrialchemicals.gov.au
Molecular FormulaC3H7NaO nih.govindustrialchemicals.gov.au
Molecular Weight82.08 g/mol chemscene.comnih.govindustrialchemicals.gov.au
AppearanceColourless to amber Liquid / White to off-white solid chemscene.comnih.govnist.gov
Boiling Point95.8 - 97°C chemscene.comnih.govindustrialchemicals.gov.au
Density0.866 g/cm³ chemscene.comnih.govindustrialchemicals.gov.au
Flash Point15 - 23°C chemscene.comindustrialchemicals.gov.au
Vapor Pressure26.3 mmHg at 25°C chemscene.com
Crystal StructureTetragonal ias.ac.inejbps.com

Detailed Research Findings

Recent scientific investigations have provided detailed insights into the behavior and utility of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NaO B179413 Sodium propanolate CAS No. 6819-41-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOSUMRTSQULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064481
Record name 1-Propanol, sodium salt
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Molecular Weight

82.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6819-41-6
Record name 1-Propanol, sodium salt (1:1)
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Record name 1-Propanol, sodium salt (1:1)
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Record name 1-Propanol, sodium salt
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Record name Sodium propanolate
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Record name Sodium propanolate
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Synthetic Methodologies and Preparative Routes for Sodium Propanolate

Direct Synthesis from Metallic Sodium and 1-Propanol (B7761284)

The foundational laboratory method for synthesizing sodium propanolate involves the direct reaction of metallic sodium with 1-propanol. quora.comresearchgate.net This reaction produces this compound and hydrogen gas. quora.com The process requires careful handling due to the reactivity of sodium and the evolution of flammable hydrogen gas. lookchem.com High-purity this compound can be prepared by reacting sodium metal with the corresponding alcohol under an inert atmosphere, such as argon, in a vacuum-tight glass vessel. researchgate.netias.ac.in

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors influencing the reaction rate include the contact surface area between the solid sodium and the liquid alcohol, as well as the acidity of the alcohol. ivdon.ruresearchgate.net

To enhance the yield, it is essential to control the reaction environment. For instance, the synthesis of high-purity sodium alkoxides like sodium n-propoxide is performed under an argon atmosphere. researchgate.netias.ac.in The removal of excess alcohol is also a critical step. Evaporation under vacuum at elevated temperatures, for example at 50 °C for several hours, can lead to phase-pure sodium ethoxide, a similar sodium alkoxide. nih.gov This suggests that controlled temperature and vacuum conditions are vital for isolating pure this compound.

Furthermore, studies on similar reactions, such as the synthesis of fenofibrate (B1672516) impurity C, have demonstrated that optimizing factors like temperature, reaction time, and molar ratios of reactants through statistical methods like a Central Composite Design can significantly improve reaction yield. medpharmres.com While specific data for this compound is not detailed, the principles of optimizing these parameters are broadly applicable.

Influence of Alcohol Purity and Stoichiometric Ratios on Product Integrity

The purity of the 1-propanol and the stoichiometric ratio of the reactants are critical for the integrity of the final this compound product. The presence of water in the alcohol can lead to the formation of sodium hydroxide (B78521), an impurity that can affect the quality of the desired alkoxide. ias.ac.in Therefore, using highly purified and dry alcohol is essential. For the synthesis of sodium n-propoxide, AR grade n-propanol with a purity of over 99.5% is used, which is then further purified by distillation. ias.ac.in The moisture content of the alcohol should be minimal, typically in the range of 0.04–0.08%, as measured by Karl Fischer coulometric titration. ias.ac.in

The stoichiometric ratio between metallic sodium and 1-propanol directly impacts the reaction's completeness and the final product's composition. An excess of the alcohol is generally used to ensure the complete reaction of the sodium. researchgate.net However, this excess must be carefully removed after the reaction to obtain the pure this compound. nih.gov Quantitative elemental analysis of the synthesized sodium n-propoxide, where measured values of sodium, carbon, and hydrogen are in good agreement with stoichiometric values, confirms the high purity of the compound prepared under controlled conditions. researchgate.net

Table 1: Reactant Purity and Product Analysis for Sodium n-Propoxide Synthesis

Parameter Specification Reference
n-Propanol Purity (initial) > 99.5% (AR grade) ias.ac.in
Alcohol Moisture Content 0.04–0.08% ias.ac.in
Atmosphere High-purity argon ias.ac.in

Electrochemical Synthesis Pathways for Alkali Metal Alkoxides

Electrochemical methods present an alternative route for the synthesis of alkali metal alkoxides, including this compound. These methods can offer controlled and potentially more sustainable reaction conditions compared to direct synthesis with metallic sodium. ivdon.ruresearchgate.net

Principles and Experimental Design for Alkoxide Generation

The electrochemical preparation of alkali metal alkoxides is an important industrial process. google.com One common approach involves the electrolysis of an alkali metal salt solution. In a typical three-chamber electrolysis cell, the anode chamber contains a solution of an alkali metal salt, such as sodium chloride or sodium hydroxide. google.com The cathode chamber contains the alcohol, in this case, 1-propanol, or an alcoholic solution with a low concentration of the target alkali metal alkoxide. google.com The chambers are separated by membranes, such as a cation-permeable solid-state electrolyte (e.g., NaSICON) between the cathode and middle chambers, and a cation or anion exchange membrane between the middle and anode chambers. google.com

When a voltage is applied, cations (Na⁺) migrate from the anolyte, through the middle chamber, and into the catholyte, where they react with the alcohol to form the alkoxide. google.com This process increases the concentration of the alkali metal alkoxide in the cathode chamber. google.com

Another electrochemical approach involves the use of amalgams. ivdon.ruresearchgate.net In this method, an amalgam of the alkali metal is first produced through the electrolysis of a salt like sodium hydroxide. ivdon.ruresearchgate.net This amalgam then reacts with the alcohol in a separate step to form the alkoxide. ivdon.ruresearchgate.net This process is reported to proceed more quietly and controllably, even with highly reactive alcohols. ivdon.ru

Applicability of Electrochemical Methods to this compound Production

The principles of electrochemical synthesis are directly applicable to the production of this compound. By using 1-propanol as the alcohol in the cathode chamber of an electrolytic cell, this compound can be generated. The general process for electrochemical preparation of an alkali metal alkoxide solution involves routing a solution containing the alcohol (ROH), in this case, 1-propanol, through the cathode chamber. google.com

The use of a three-stage technological scheme involving the electrolysis of sodium hydroxide with a mercury cathode to form an amalgam, followed by the anodic dissolution of the amalgam in an alcohol solution, allows for the synthesis of sodium alkoxides under soft and controlled conditions. ivdon.ruresearchgate.net This method has been proposed for the synthesis of various sodium and potassium alkoxides. ivdon.ruresearchgate.net

While the literature provides general schematics and principles for the electrochemical synthesis of alkali metal alkoxides, specific operational parameters and yield data for this compound production via these methods are not extensively detailed in the provided search results. However, the established success with other alkoxides like sodium methoxide (B1231860) and ethoxide strongly supports the feasibility of applying these electrochemical techniques to this compound. google.com

Specialized Preparative Techniques for High-Purity this compound

Obtaining high-purity this compound is crucial for its application in areas requiring precise chemical reactivity, such as in the synthesis of pharmaceuticals or as a catalyst. lookchem.com Specialized techniques focus on minimizing impurities, particularly water and byproducts from side reactions.

The synthesis of high-purity sodium n-propoxide has been achieved by reacting sodium metal with AR grade n-propanol that has been further purified by distillation. ias.ac.in The entire process, from reaction to handling and storage of the final product, is conducted in a high-purity argon atmosphere glove box to prevent any contact with moisture and oxygen. ias.ac.in The resulting product is a crystalline solid. ias.ac.in

Characterization of the high-purity sodium n-propoxide involves multiple analytical techniques. Elemental analysis for sodium, carbon, and hydrogen content is performed, and the results are compared with the theoretical stoichiometric values to confirm purity. researchgate.netias.ac.in X-ray diffraction (XRD) is used to determine the crystal structure, and infrared (IR) spectroscopy is employed for structural characterization. researchgate.netias.ac.inias.ac.in The IR spectrum of sodium n-propoxide has been reported for the first time in studies focusing on these high-purity synthesis methods. ias.ac.inias.ac.in

Table 2: Characterization of High-Purity Sodium n-Propoxide

Analytical Technique Purpose Finding Reference
Elemental Analysis (AES, CHNS) Quantitative estimation of Na, C, H Measured values in good agreement with stoichiometric values researchgate.netias.ac.in
X-ray Diffraction (XRD) Crystal structure determination Tetragonal crystal structure researchgate.netias.ac.inias.ac.in

These rigorous synthesis and characterization methods ensure the production of this compound with the high degree of purity required for sensitive applications.

Strategies for Minimizing Impurity Formation

The synthesis of high-purity this compound is contingent upon the rigorous exclusion of atmospheric components and the careful control of reaction stoichiometry. Several key impurities can arise during its preparation and storage, primarily due to the compound's reactivity.

The most common synthetic route involves the direct reaction of metallic sodium with propan-1-ol. researchgate.net A primary source of impurity is the presence of water in the alcohol reactant or the reaction environment. Sodium metal reacts vigorously with any moisture to form sodium hydroxide. ias.ac.in This not only consumes the sodium reagent but also introduces sodium hydroxide as a significant impurity in the final product. Therefore, employing strictly anhydrous propan-1-ol and drying all glassware, typically by flame or oven drying, is a critical first step. illinois.edu

Another significant impurity is sodium carbonate. Sodium alkoxides, including this compound, are highly susceptible to degradation upon exposure to atmospheric carbon dioxide. nsf.gov The reaction between the alkoxide and CO₂ forms the corresponding sodium alkyl carbonate, which can further degrade. nsf.gov Storing the final product under an inert atmosphere is essential to prevent this degradation pathway. ias.ac.innsf.gov

Incomplete reaction or the use of excess reagents can also lead to impurities. Unreacted sodium metal may remain in the final product if the reaction is not carried out to completion. ethz.ch Conversely, excess propan-1-ol can remain entrained in the product, often as an "alcohol of crystallization," which can interfere with subsequent applications where protic compounds are undesirable. google.com Ensuring the correct stoichiometric ratio and allowing for sufficient reaction time are crucial for minimizing these process-related impurities.

ImpuritySourcePrevention Strategy
Sodium Hydroxide Reaction of sodium metal or this compound with moisture. ias.ac.inUse of anhydrous propan-1-ol and solvents; flame or oven-drying of all glassware prior to use. illinois.edu
Sodium Carbonate Reaction of this compound with atmospheric carbon dioxide. nsf.govConduct the reaction and store the final product under an inert atmosphere (e.g., argon or nitrogen). nsf.gov
Unreacted Sodium Incomplete reaction between sodium metal and propan-1-ol. ethz.chEnsure proper stoichiometry, adequate stirring, and sufficient reaction time to allow for complete consumption of the sodium.
Excess Propan-1-ol Use of excess alcohol in the synthesis, leading to solvate formation. google.comUse precise stoichiometric amounts of reactants; remove excess alcohol under vacuum after the reaction is complete.

Anhydrous and Inert Atmosphere Handling Protocols for Reactive Alkoxides

Given that this compound and other reactive alkoxides are sensitive to both moisture and atmospheric gases, all manipulations must be performed under strictly anhydrous and inert conditions. ias.ac.inmdpi.com The primary tools for achieving this are gloveboxes and Schlenk lines, which provide a controlled environment of a dry, inert gas such as argon or nitrogen. nsf.govpnas.org

Glovebox Technique: A glovebox is a sealed container with a transparent front panel and attached gloves, allowing for direct manipulation of materials within an inert atmosphere. Before use, the glovebox atmosphere is purged of air and moisture, typically achieving levels below 1 ppm for O₂ and H₂O. mdpi.com All reagents and equipment, including glassware, spatulas, and syringes, must be brought into the glovebox through an antechamber, which is repeatedly evacuated and backfilled with the inert gas to remove atmospheric contaminants. This method is ideal for weighing, transferring, and storing highly reactive solids like this compound.

Schlenk Line Technique: For laboratories not equipped with a glovebox, standard Schlenk techniques offer a robust alternative. pnas.org A Schlenk line is a dual-manifold glassware apparatus that provides both a vacuum and a source of purified inert gas. illinois.edu

The general protocol involves the following steps:

Glassware Preparation: All glassware, including reaction flasks and filter funnels, must be thoroughly dried in an oven (typically >100°C) or by flame-drying under vacuum to remove adsorbed water. The hot glassware is then allowed to cool to room temperature under a positive pressure of inert gas. illinois.edulibretexts.org

Inerting the Apparatus: The assembled apparatus is connected to the Schlenk line and subjected to several cycles of evacuation (vacuum) followed by backfilling with inert gas. This process effectively removes the air from within the system. libretexts.org

Reagent Transfer: Solid this compound can be transferred under a positive flow of inert gas (an "inert gas blanket") to minimize contact with air. illinois.edu For transferring solutions of the alkoxide or liquid reactants, gas-tight syringes or cannulas are used. A syringe is first flushed with inert gas before drawing up the liquid. To maintain pressure equilibrium, an inert gas inlet needle is typically inserted into the septum of the reagent bottle during withdrawal. illinois.edu

ProtocolKey EquipmentPrimary Function
Glovebox Use Sealed chamber, antechamber, inert gas supply (Ar or N₂). mdpi.comProvides a highly controlled inert environment for all manipulations, including weighing and long-term storage. nsf.gov
Schlenk Line Operations Dual-manifold Schlenk line, vacuum pump, inert gas supply, specialized Schlenk flasks. illinois.eduEnables the creation of an inert atmosphere within glassware for carrying out reactions and transfers without a glovebox.
Flame/Oven Drying High-temperature oven or a torch. libretexts.orgRemoves adsorbed moisture from all glassware and equipment surfaces before introducing reactive materials. illinois.edu
Syringe/Cannula Transfer Gas-tight syringes, Luer-lock fittings, stainless steel cannulas. illinois.eduFacilitates the air-free transfer of liquid reagents and solutions between sealed vessels under an inert atmosphere. libretexts.org

Advanced Spectroscopic and Crystallographic Characterization of Sodium Propanolate

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural confirmation of sodium propanolate. By analyzing the vibrational modes of the molecule, specific functional groups and bonding arrangements can be identified, providing a detailed fingerprint of its molecular structure.

The infrared spectrum of sodium n-propoxide provides clear evidence of its constituent functional groups. ias.ac.in Spectroscopic analysis reveals characteristic absorption bands that are instrumental for its structural confirmation. The primary features in the IR spectrum include bands around 3000 cm⁻¹ and 1450 cm⁻¹, which are attributed to the C–H stretching and bending vibrations of the alkoxide's propyl group, respectively. ias.ac.in A significant feature is also observed at approximately 1050 cm⁻¹, which corresponds to the C–O vibrational mode. ias.ac.in The IR spectrum for sodium n-propoxide has been reported for the first time in studies focused on the synthesis and characterization of pure sodium alkoxides. ias.ac.inresearchgate.net

Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
C–H Stretching~3000 ias.ac.in
C–H Bending~1450 ias.ac.in
C–O Stretching~1050 ias.ac.in

The observed vibrational spectra correlate directly with the known molecular structure of this compound. The presence of bands assigned to C-H stretching and bending confirms the existence of the propyl (CH₃CH₂CH₂-) group. ias.ac.in The band corresponding to the C-O vibration is characteristic of the alkoxide functional group, confirming the deprotonation of propanol (B110389) to form the propanolate anion. ias.ac.in The specific frequencies and patterns of these bands can be used to distinguish this compound from other related alkoxides and to confirm the purity of the synthesized compound. ias.ac.inresearchgate.net These spectroscopic signatures are foundational for verifying the molecular integrity of the compound before further crystallographic analysis.

Assignment of Characteristic Absorption Bands for Structural Confirmation

Solid-State Structural Elucidation through X-ray Diffraction

X-ray diffraction (XRD) is the definitive method for elucidating the solid-state structure of crystalline materials like this compound. Powder XRD data has been successfully employed to determine its crystal system, lattice parameters, and to understand broader structural trends within the sodium alkoxide family. ias.ac.ingeo-leo.deiucr.org

The crystal structure of sodium n-propanolate (NaOⁿPr) has been determined from powder X-ray diffraction data. ias.ac.ingeo-leo.deiucr.org It crystallizes in a tetragonal system, which is a common crystal structure for normal chain sodium alkoxides. ias.ac.in Specifically, the space group has been identified as P4/nmm. ias.ac.ingeo-leo.deiucr.org In this structure, the sodium and oxygen atoms form a quadratic net, which is characteristic of an anti-PbO type arrangement. geo-leo.deiucr.org The refined lattice parameters from different studies are in close agreement.

ParameterValue (Beske et al., 2020)Value (Chandran et al., 2006)
Crystal SystemTetragonalTetragonal
Space GroupP4/nmmP4/nmm
a (Å)4.4069(2)4.3994(9)
c (Å)12.1522(8)12.166(21)
Z (Formula units per cell)2-

References: ias.ac.ingeo-leo.deiucr.org

A significant feature of the crystal structures of sodium alkoxides, including this compound, is the presence of disorder. geo-leo.deiucr.org In the determined structure of sodium n-propanolate, the alkyl groups are disordered. geo-leo.deiucr.org This disorder becomes more pronounced as the length of the alkyl chain increases within the homologous series. geo-leo.deiucr.org This phenomenon is a known challenge in the structural determination of simple chemical compounds. iucr.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is also a known characteristic of sodium alkoxides. For instance, sodium tert-butoxide is known to exist in two different polymorphic forms, one consisting of hexamers and another containing a mixture of hexamers and nonamers. iucr.org While specific polymorphs of sodium n-propanolate are not detailed in these studies, the prevalence of polymorphism and disorder in the broader sodium alkoxide family is a key aspect of their solid-state chemistry. iucr.org

Studies on the homologous series of normal-chain sodium alkoxides (methoxide, ethoxide, propanolate, etc.) reveal a clear relationship between the length of the alkyl chain and the unit cell geometry. ias.ac.in As the number of carbon atoms in the alkyl chain increases, the unit cell elongates along the 'c' axis. ias.ac.in Conversely, the lattice parameter 'a' remains nearly constant across the series. ias.ac.in This trend is consistent with a layered structure where the Na and O atoms form a base plane, and the alkyl chains extend outwards from this plane. geo-leo.deiucr.org The increase in chain length directly contributes to the expansion of the unit cell in the direction of the chains ('c' axis), while the dimensions of the inorganic Na-O layer ('a' axis) are largely unaffected. ias.ac.in This structural relationship is observed as sodium ethoxide, n-propoxide, n-butoxide, and n-pentoxide all crystallize in the same P4/nmm space group, demonstrating a consistent structural motif. geo-leo.deiucr.org

CompoundLattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Reference
Sodium Ethoxide4.4215(6)9.088(24) ias.ac.in
Sodium n-propanolate4.3994(9)12.166(21) ias.ac.in

Analysis of Disordered Structures and Polymorphism in Sodium Alkoxides

Solution-State Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of chemical species in solution. mdpi.comacs.org For this compound, NMR provides critical insights into its behavior in various solvent environments, particularly concerning its aggregation state and dynamic processes.

Alkali metal alkoxides, including this compound, are known to exist not as simple monomers but as complex aggregates in solution, especially in non-coordinating or hydrocarbon solvents. d-nb.infonih.govnih.gov The degree and geometry of this aggregation are highly dependent on the solvent, concentration, and the steric bulk of the alkoxide group. While extensive studies on this compound itself are limited, research on related sodium alkoxides like sodium tert-butoxide provides a framework for understanding its behavior. d-nb.infonih.govnih.gov

Solution-state NMR is instrumental in characterizing these aggregates. Changes in the chemical shifts (δ) of ¹H and ¹³C nuclei in the propanolate anion can indicate the formation of aggregates and provide clues about the electronic environment of the atoms within the cluster. mdpi.com Furthermore, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can distinguish between species of different sizes in solution, allowing for the direct observation of monomer-aggregate equilibria. researchgate.net In hydrocarbon solvents, sodium alkoxides can form various structures, from dimers to complex cage-like aggregates, which significantly influences their reactivity. d-nb.infonih.govnih.gov The solubility of these aggregates in non-polar solvents enables detailed study by high-resolution NMR. d-nb.infonih.gov

Table 1: Conceptual NMR Observables for this compound Aggregation
ParameterMonomeric State (e.g., in polar, coordinating solvents)Aggregated State (e.g., in non-polar, hydrocarbon solvents)Rationale for Change
¹H/¹³C Chemical Shift (δ) Characteristic shifts for isolated propanolate anion.Significant changes in shifts, particularly for atoms near the Na-O bond.Alteration of the electronic environment and magnetic shielding upon formation of Na-O-Na bridges and ion-pair clustering. mdpi.comcapes.gov.br
²³Na Chemical Shift (δ) A single resonance indicating a relatively uniform sodium environment.Potential for multiple resonances or significant line broadening.Sodium nuclei exist in different, less symmetric environments within the aggregate structure, leading to changes in shielding and faster relaxation. scirp.org
Diffusion Coefficient (DOSY) Higher diffusion coefficient, characteristic of a smaller species.Lower diffusion coefficient, characteristic of a larger supramolecular entity.The Stokes-Einstein equation relates diffusion rate to particle size; larger aggregates diffuse more slowly. researchgate.net

Isotopic labeling is a sophisticated method used to trace the pathways of atoms and molecules during chemical reactions or dynamic equilibria. nih.govnumberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), researchers can follow its fate using NMR or mass spectrometry, providing unambiguous mechanistic information that would otherwise be inaccessible. nih.govnih.gov

In the context of this compound, isotopic labeling can be employed to study the dynamics of aggregate formation and dissociation. For instance, preparing a mixture of unlabeled this compound and ¹³C-labeled this compound would allow NMR to monitor the scrambling of labeled and unlabeled units among different aggregates. This provides direct evidence for the lability of these structures and the rates of exchange between them.

Studies on similar sodium alkoxide systems have successfully used this approach. For example, the reaction of trimethylsilyl (B98337) compounds with excess sodium tert-butoxide, where specific atoms are isotopically labeled, has been used to generate and study endohedral aggregates—cage-like structures with an anion trapped inside. d-nb.infonih.govnih.gov These experiments confirm the composition of the resulting aggregates and provide deep insights into the nucleophilic substitution mechanisms involved. d-nb.infonih.gov Such methods could be adapted to investigate the solution dynamics of this compound, clarifying the exchange mechanisms between solvent molecules, monomers, and various aggregate forms. uq.edu.au

Elucidation of Aggregation Behavior in Various Solvents

Thermal Analysis and Mass Spectrometry (TGA-MS) Studies

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful hyphenated technique that provides quantitative information on the thermal stability of a material and simultaneously identifies the gaseous products evolved during its decomposition. jeol.comscience.govkuleuven.be

TGA is a fundamental tool for assessing the purity and thermal stability of materials. kuleuven.be For synthesized sodium n-propoxide, elemental analysis through methods like atomic absorption spectroscopy and CHNS analysis has confirmed that the prepared compounds are of high purity, with measured values for sodium, carbon, and hydrogen in good agreement with stoichiometric calculations. researchgate.net

Thermal stability is determined by heating a sample at a constant rate and recording its mass loss as a function of temperature. science.gov Studies on sodium n-propoxide show that it is stable up to a certain temperature, after which it undergoes decomposition. The onset temperature for the decomposition of sodium n-propoxide has been identified as 590 K (317 °C). researchgate.netresearchgate.netresearchgate.net This value provides a critical parameter for its handling and application in processes where it might be subjected to elevated temperatures.

Table 2: Purity and Thermal Stability Data for Sodium n-Propanolate
ParameterMethodFindingReference
Purity Elemental Analysis (AAS, CHNS)Measured values of Na, C, and H were in good agreement with stoichiometric values, indicating high purity. researchgate.net
Decomposition Onset Temperature Thermogravimetric Analysis (TGA)590 K (317 °C) researchgate.netresearchgate.net

Understanding the kinetics of thermal decomposition is crucial for predicting material lifetime and reaction mechanisms. TGA experiments, conducted under both isothermal (constant temperature) and non-isothermal (constant heating rate) conditions, are used to derive key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A). researchgate.netresearchgate.net

The activation energy represents the minimum energy required to initiate the decomposition reaction. For sodium n-propoxide, the activation energy has been determined from both dynamic TGA data and mass spectrometry data. researchgate.net Different analytical models, including model-free (isoconversional) methods, can be applied to the TGA data to calculate these parameters. researchgate.net

Table 3: Kinetic Parameters for the Thermal Decomposition of Sodium n-Propanolate
Experimental ConditionMethod of CalculationActivation Energy (Ea) (kJ mol⁻¹)Reference
IsothermalArrhenius Plot / Model-Free151.45 ± 2.16 researchgate.net
IsothermalModel-Free (Isoconversional)162.2 ± 3.1 researchgate.net
Non-isothermalModel-Free (Isoconversional)147.7 ± 6.8 researchgate.net

The consistency of the activation energies derived from different experimental conditions and calculation methods provides confidence in the kinetic analysis of the decomposition process. researchgate.net

By coupling the outlet of the TGA instrument to a mass spectrometer (EGA-MS, Evolved Gas Analysis-Mass Spectrometry), the chemical identity of the volatile products released during decomposition can be determined in real-time. kuleuven.beresearchgate.net

For sodium n-propoxide, TGA-MS studies have shown that thermal decomposition results in the formation of various gaseous products. researchgate.netresearchgate.net The solid residue remaining after the decomposition has also been characterized using techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR). researchgate.netresearchgate.net The analysis reveals a complex mixture of sodium salts and carbon.

Table 4: Decomposition Products of Sodium n-Propanolate
Product TypeIdentified ProductsReference
Gaseous Saturated and unsaturated hydrocarbons. researchgate.netresearchgate.netresearchgate.net
Solid Residue Sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), and free carbon (C). researchgate.netresearchgate.netresearchgate.net

This detailed characterization of the decomposition products is essential for understanding the complete reaction pathway and for applications where the off-gassing or residual materials are of concern. researchgate.net

Mechanistic Investigations of Sodium Propanolate Reactivity

Role as a Strong Brønsted Base in Organic Transformations

Sodium propanolate is classified as a strong base, capable of abstracting protons from a variety of organic substrates. cymitquimica.com Its basic nature drives numerous synthetic applications, particularly in deprotonation and enolate formation reactions. cymitquimica.comthieme-connect.de

As a strong Brønsted base, this compound is frequently employed to deprotonate carbon acids, such as ketones, esters, and other carbonyl compounds, leading to the formation of enolates. thieme-connect.demasterorganicchemistry.com Enolates are key intermediates in a multitude of carbon-carbon bond-forming reactions. The position of the equilibrium in enolate formation is influenced by several factors, including the strength of the base, the solvent, the cation, and the temperature. scribd.com

The acidity of the α-protons in carbonyl compounds is significantly higher than that of simple alkanes, making them susceptible to deprotonation by alkoxides like this compound. masterorganicchemistry.com For instance, the reaction of a ketone with this compound establishes an equilibrium that generates the corresponding sodium enolate. thieme-connect.de This process is fundamental to many synthetic strategies, enabling subsequent reactions at the α-carbon. masterorganicchemistry.com

The choice of base is critical in determining the regioselectivity of enolate formation from unsymmetrical ketones. While stronger, sterically hindered bases like lithium diisopropylamide (LDA) favor the formation of the "kinetic" enolate (deprotonation at the less substituted α-carbon), alkoxides such as this compound tend to favor the more thermodynamically stable, more substituted enolate. masterorganicchemistry.com

Table 1: Comparison of Bases Used for Enolate Formation

BasepKa of Conjugate AcidTypical SolventKey Characteristics
Sodium Hydride (NaH)> 45THFHeterogeneous, slow reaction; forms sodium enolates with loss of hydrogen gas. libretexts.org
Sodium Amide (NaNH₂)34THFStrong base, soluble in THF. libretexts.org
Lithium Diisopropylamide (LDA)36THFStrong, sterically hindered base; favors kinetic enolate formation. masterorganicchemistry.comlibretexts.org
Sodium Ethoxide (NaOEt)~16EthanolWeaker base, suitable for deprotonating more acidic β-dicarbonyl compounds. libretexts.org

Data sourced from multiple references. masterorganicchemistry.comlibretexts.org

The stereochemistry of the resulting enolate (E- or Z-isomer) can be influenced by the reaction conditions, including the nature of the cation and the solvent. scribd.comblogspot.com Chelation, the formation of a ring-like structure involving the metal cation, can play a significant role in determining the geometry of the enolate. blogspot.comscirp.orgrsc.org

For example, in the formation of ester enolates, the choice of solvent can dictate the stereochemical outcome. In a non-coordinating solvent like tetrahydrofuran (B95107) (THF), a tight, cyclic transition state can lead to the preferential formation of the E-enolate. blogspot.com However, in the presence of a strongly coordinating solvent or additive like hexamethylphosphoramide (B148902) (HMPA), which can solvate the cation more effectively, a more open transition state may be favored, leading to the Z-enolate. blogspot.com The sodium cation in this compound can participate in such chelation, influencing the stereoselectivity of subsequent reactions. scribd.com

Deprotonation Reactions and Enolate Formation

Nucleophilic Reactivity in Substitution Reactions

Beyond its role as a base, the propanolate anion is also a potent nucleophile, readily participating in substitution reactions.

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgchemeurope.com The reaction typically involves the reaction of an alkoxide, such as this compound, with a primary alkyl halide. wikipedia.orgfrancis-press.com The synthesis proceeds via an S(_N)2 mechanism, where the alkoxide acts as the nucleophile. wikipedia.orglibretexts.org

The first step in a typical Williamson synthesis is the deprotonation of an alcohol (in this case, propanol) by a strong base to form the alkoxide. libretexts.orglibretexts.org Sodium metal or sodium hydride are often used for this purpose. quora.compressbooks.pub The resulting this compound then attacks the alkyl halide in a nucleophilic substitution reaction. libretexts.org

The scope of the Williamson ether synthesis is broad, but it is most effective with methyl and primary alkyl halides. libretexts.orguky.edu Secondary alkyl halides may also react, but elimination reactions become a significant competing pathway. wikipedia.orglibretexts.org Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination. pressbooks.pub

The Williamson ether synthesis follows second-order kinetics, as it is an S(_N)2 reaction. wikipedia.orgyoutube.comkhanacademy.org The rate of the reaction is dependent on the concentrations of both the alkoxide (the nucleophile) and the alkyl halide (the substrate). youtube.comyoutube.com

A key feature of the S(_N)2 mechanism is the inversion of stereochemistry at the electrophilic carbon. uky.eduorganicchemistrytutor.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack." wikipedia.orglibretexts.orgchemistrysteps.com This concerted mechanism, where bond formation and bond breaking occur simultaneously, leads to a predictable stereochemical outcome. wikipedia.orgyoutube.comorganicchemistrytutor.com The transition state of an S(_N)2 reaction has a trigonal bipyramidal geometry. youtube.com

Table 2: Factors Affecting S(_N)2 Reactions

FactorInfluence on Reaction Rate
Substrate Methyl > Primary > Secondary >> Tertiary (due to steric hindrance) pressbooks.pubuky.edu
Nucleophile Strong nucleophiles are required. youtube.com
Leaving Group Good leaving groups (stable anions) are necessary (e.g., I⁻, Br⁻, Cl⁻, OTs⁻). uky.edu
Solvent Polar aprotic solvents (e.g., THF, DMF, DMSO) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. scribd.com

Data compiled from multiple sources. scribd.compressbooks.pubuky.eduyoutube.com

Williamson Ether Synthesis: Mechanistic Pathways and Scope

Participation in Carbanion Alkylation Reactions

This compound's role in generating enolates extends to their subsequent alkylation, a powerful method for forming new carbon-carbon bonds. thieme-connect.delibretexts.org Once the enolate is formed by deprotonation with a base like this compound, it can act as a carbon nucleophile and attack an alkyl halide in an S(_N)2 reaction. masterorganicchemistry.commsu.edu

This alkylation of enolates is a cornerstone of organic synthesis. kashanu.ac.irmangaldaicollege.org The reaction of an enolate with an alkyl halide leads to the formation of a new C-C bond at the α-carbon of the original carbonyl compound. masterorganicchemistry.commsu.edu For this reaction to be efficient, the enolate must be formed in a sufficiently high concentration, which is achievable with strong bases like sodium alkoxides for suitably acidic substrates. thieme-connect.demsu.edu

For less acidic carbonyl compounds, a stronger base than this compound, such as LDA, might be necessary to ensure complete and irreversible formation of the enolate, thereby preventing side reactions like self-condensation. masterorganicchemistry.commsu.edu However, for substrates with more acidic α-protons, such as β-keto esters, sodium alkoxides like this compound are effective for generating the enolate, which can then be successfully alkylated. masterorganicchemistry.com

Generation and Reactivity of Carbanionic Intermediates

Carbanions are reactive intermediates characterized by a trivalent carbon atom holding a formal negative charge. libretexts.orgallen.in Their formation is a critical step in many organic reactions, often accomplished through the deprotonation of a carbon acid by a suitable base. libretexts.org this compound, as a moderately strong base, can facilitate the generation of carbanions from substrates with sufficiently acidic C-H bonds. asccollegekolhar.in The stability of the resulting carbanion is a crucial factor influencing the feasibility of its formation and its subsequent reactivity. libretexts.orgallen.in

Factors that stabilize the negative charge on the carbon atom, such as the inductive effect of adjacent electronegative atoms, resonance delocalization, and the s-character of the carbon orbital, all contribute to the acidity of the proton and the stability of the carbanion. libretexts.orgallen.in For instance, protons alpha to carbonyl groups are particularly susceptible to abstraction due to the resonance stabilization of the resulting enolate anion. libretexts.org

Once generated, these carbanionic intermediates are potent nucleophiles and participate in a wide array of bond-forming reactions. allen.indalalinstitute.com Their reactivity is harnessed in fundamental transformations such as aldol (B89426) condensations, where an enolate attacks a carbonyl compound, and alkylation reactions. asccollegekolhar.inscribd.com The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity and stereoselectivity of these subsequent reactions. scribd.com While highly reactive, the utility of photocatalytically generated carbanions can be limited to reactions with very reactive electrophiles like aldehydes and ketones. uni-regensburg.de

Comparison with Alternative Base Systems in Controlled Alkylations

In the realm of controlled alkylation reactions, the selection of the base is paramount to achieving high yields and selectivities. The Williamson ether synthesis, a classic method for forming ethers, relies on the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com this compound can serve as the alkoxide source, either used directly or generated in situ by reacting propanol (B110389) with a strong base like sodium hydride. masterorganicchemistry.com

The effectiveness of this compound in these reactions is often compared to other base systems, considering factors like steric hindrance, basicity, and solubility. For primary alkyl halides, the SN2 pathway is generally favored, leading to the desired ether product. masterorganicchemistry.com However, with secondary alkyl halides, a competing E2 elimination reaction becomes significant, leading to a mixture of substitution and elimination products. masterorganicchemistry.com In the case of tertiary alkyl halides, elimination is the exclusive pathway. masterorganicchemistry.com

The choice of the alkoxide base can influence the ratio of substitution to elimination. A bulky base, such as potassium tert-butoxide, is more likely to act as a base and promote elimination, even with primary alkyl halides, due to steric hindrance. masterorganicchemistry.com Conversely, a less hindered base like this compound would favor the SN2 reaction. The solvent also plays a critical role; polar aprotic solvents like DMSO and DMF can enhance the reactivity of the nucleophilic alkoxide. scribd.com In some applications, such as the synthesis of α,α′-unsaturated ketones via aldol condensation, basic ionic liquids have been shown to offer improved selectivity compared to strong inorganic bases like sodium hydroxide (B78521), which can lead to side reactions. rsc.org

Table 1: Comparison of Base Systems in Alkylation Reactions

Base SystemSubstrate TypePredominant ReactionProduct(s)
This compoundPrimary Alkyl HalideSN2Ether
This compoundSecondary Alkyl HalideSN2 / E2Ether / Alkene Mixture
This compoundTertiary Alkyl HalideE2Alkene
Potassium tert-ButoxidePrimary Alkyl HalideSN2 / E2Ether / Alkene Mixture

Formation and Reactivity of Endohedral Mixed Aggregates and Cage Compounds

Recent research has unveiled the fascinating ability of sodium alkoxides, including this compound, to form complex cage-like structures known as endohedral mixed aggregates. nih.govd-nb.info These structures consist of a shell of sodium alkoxide units that encapsulate a central anion. nih.gov This phenomenon is not merely a structural curiosity but has significant implications for understanding reaction mechanisms and the behavior of anions in non-polar environments. d-nb.info

Encapsulation of Organic and Inorganic Anions within Alkoxide Scaffolds

The formation of these cage compounds often occurs through the reaction of a trimethylsilyl (B98337) compound with an excess of a sodium alkoxide, such as sodium tert-butoxide. nih.govd-nb.info A nucleophilic substitution reaction releases an anion, which is then trapped within a self-assembling sodium alkoxide scaffold. nih.gov A variety of anions, both organic and inorganic, have been successfully encapsulated, including methyl anions, halides, pseudohalides, and even nitrate (B79036) anions. nih.gov

The resulting spherical aggregates typically feature a core-shell structure, with the polar ionic components residing in the core and the nonpolar alkyl groups of the alkoxides forming the outer surface. nih.gov This arrangement renders the compounds soluble in hydrocarbon solvents, allowing for detailed solution-state studies using techniques like high-resolution NMR spectroscopy. nih.govd-nb.info The structure of these cages can be quite dynamic, with evidence of movement of the sodium ions within the shell. nih.gov

Influence of Encapsulation on Anion Reactivity and Isolation

The encapsulation of an anion within a sodium alkoxide cage has a profound effect on its properties and reactivity. d-nb.info The alkoxide shell effectively isolates the anion from the surrounding medium, allowing for the study of "naked" or unsolvated anions, even in non-coordinating solvents. nih.gov This can lead to a masking of the anion's typical reactivity, preventing it from participating in expected reactions. d-nb.info Conversely, it can also lead to the unintended introduction of anions into a reaction mixture. d-nb.info

The flexibility of the sodium alkoxide shell allows it to adapt to the size of the encapsulated anion. d-nb.info However, there are limits to this adaptability. Very small or "hard" anions, like hydroxide or fluoride (B91410), may favor the formation of smaller, differently structured aggregates rather than the larger spherical cages. d-nb.info The ability to encapsulate and stabilize otherwise reactive anions opens up new avenues for studying their intrinsic properties and potentially controlling their reactivity in synthetic applications. nih.govnih.gov

Contributions to Metalation Processes

This compound also plays a role in complex organometallic systems, particularly in the context of highly reactive "superbases." These bases are mixtures of organometallic compounds and alkali metal alkoxides that exhibit enhanced reactivity compared to their individual components. tu-dortmund.denih.gov

Interaction with Organolithium Reagents in Lochmann-Schlosser Bases

Lochmann-Schlosser bases are potent superbases typically formed by mixing an alkyllithium reagent, such as n-butyllithium, with a potassium alkoxide, most commonly potassium tert-butoxide. nih.govwikipedia.org The enhanced basicity of these mixtures arises from the formation of mixed aggregates and the in situ generation of a more reactive organopotassium species. wikipedia.orgthieme-connect.de

While the classic Lochmann-Schlosser base involves a potassium alkoxide, the underlying principle of mixed aggregate formation is a general phenomenon when different metal species are combined. thieme-connect.de The interaction of this compound with an organolithium reagent would similarly lead to the formation of mixed aggregates. nih.govthieme-connect.de These aggregates possess highly polarized organometallic bonds, leading to increased reactivity. thieme-connect.de The resulting species can deprotonate even weakly acidic hydrocarbons that are unreactive towards the individual components. wikipedia.org The study of these mixed-metal systems, including those involving sodium alkoxides, is crucial for understanding and harnessing their powerful synthetic capabilities. tu-dortmund.denih.gov

Mechanistic Role in Hydrocarbon Metalation and Selectivity

The reactivity of this compound in hydrocarbon metalation is intrinsically linked to its ability to form mixed aggregates with other organometallic reagents, most notably organolithium compounds. These aggregates exhibit enhanced basicity and unique selectivity profiles compared to the individual components, a phenomenon that is central to their utility in organic synthesis.

When combined with an organolithium reagent such as n-butyllithium (n-BuLi), this compound participates in the formation of a "superbase". This enhanced basicity arises from the formation of mixed alkyl/alkoxy bimetallic aggregates. unibe.ch In these structures, the polarization of the organometallic bonds is increased, leading to a significant enhancement in reactivity. unibe.ch The formation of these mixed aggregates is a general phenomenon when metal species are mixed and is crucial for the metalation of weakly acidic hydrocarbons.

The mechanism involves a metal interchange, where the sodium from the propanolate exchanges with the lithium of the butyllithium (B86547), generating a more reactive butylsodium species in situ. This process is driven by the formation of the more stable lithium propanolate. The resulting butylsodium is a more potent metalating agent than butyllithium itself.

The structure of the sodium alkoxide plays a significant role in the reactivity and selectivity of the superbase. While extensive data on this compound is not as widespread as for other alkoxides like sodium tert-butoxide, the general principles of mixed aggregate formation and reactivity apply. The size and steric bulk of the alkoxide can influence the structure of the mixed aggregate and, consequently, its reactivity.

In the metalation of hydrocarbons, the selectivity of the reaction is a key consideration. The regioselectivity of metalation can often be controlled by the choice of the base. For instance, in the metalation of fluoroanisole, n-butyllithium alone directs the metalation ortho to the methoxy (B1213986) group due to a complex-induced proximity effect. In contrast, a superbase mixture of n-BuLi and a potassium alkoxide selectively metalates the position ortho to the fluorine atom, which is the most acidic site. unibe.ch This suggests that the superbase, likely forming a mixed aggregate, favors deprotonation at the most acidic position rather than the site of coordination. A similar principle would be expected to operate with a butyllithium/sodium propanolate superbase.

The stereoselectivity of metalation, particularly in allylic systems, is also influenced by the nature of the superbase. The metalation of a stereochemically pure alkene with a superbase can proceed through a stereoconservative process, yielding a product with the same configuration as the starting material.

The following table summarizes the expected reactivity of a butyllithium/sodium propanolate superbase with various hydrocarbon substrates, based on the known reactivity of similar superbase systems.

SubstrateExpected Major Metalation SiteExpected Product after Quenching with E+
Toluene (B28343)Benzylic positionSubstituted toluene (e.g., ethylbenzene (B125841) if E+ = CH3I)
PropeneAllylic methyl groupSubstituted propene (e.g., 1-butene (B85601) if E+ = CH3I)
Benzene (B151609)Aromatic C-HSubstituted benzene (e.g., toluene if E+ = CH3I)

The following table presents hypothetical data on the influence of different sodium alkoxides in a butyllithium/alkoxide superbase system on the regioselectivity of the metalation of a substituted aromatic hydrocarbon, illustrating the potential role of the alkoxide structure.

Sodium Alkoxide in BuLi/NaORRatio of ortho:meta:para Metalation
Sodium methoxide (B1231860)85:10:5
Sodium ethoxide88:8:4
This compound 90:7:3
Sodium tert-butoxide95:3:2

This hypothetical data suggests that as the steric bulk of the alkoxide increases, the regioselectivity for the least hindered position may also increase.

Advanced Applications of Sodium Propanolate in Organic Synthesis and Materials Science

Catalytic Applications in Organic Transformations

Sodium propanolate functions as a highly effective catalyst in several important organic transformations due to its basic and nucleophilic nature.

Transesterification Reactions: Scope, Chemoselectivity, and Efficiency

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in organic chemistry, notably in the production of biofuels. Sodium alkoxides, including this compound, are effective catalysts for this transformation.

The catalytic cycle typically involves the activation of the alcohol by the alkoxide catalyst. This compound can facilitate the deprotonation of a reactant alcohol, generating a more potent nucleophile that subsequently attacks the carbonyl carbon of the ester. This process is highly efficient under mild conditions. science.gov

The chemoselectivity of sodium-based catalysts is a significant advantage. For instance, in the transesterification of methyl (meth)acrylates, sodium salt catalysts have demonstrated high efficiency and selectivity, avoiding undesirable side reactions like Michael addition. researchgate.net Research on related sodium catalysts has shown their effectiveness across a wide range of substrates, including primary and secondary alcohols, diols, and triols, highlighting the broad scope of these catalysts. researchgate.net The efficiency of such catalysts can be exceptionally high, with some sodium-based systems being significantly more effective than other metal catalysts. researchgate.net

Table 1: Comparison of Catalysts in Transesterification of Methyl Acrylate (MA) Note: This table is illustrative, based on findings for related sodium catalysts, to demonstrate the comparative efficiency.

Catalyst Time (h) Conversion (%) Side Products
Sodium(I) Complex 1 >95 Minimal
Magnesium(II) Complex 1 55 None Observed
Uncatalyzed 24 <5 N/A

Source: Adapted from research on bulky sodium(I) bisphenoxide catalysts. researchgate.net

Ether Synthesis Catalysis

This compound is a key reagent in the Williamson ether synthesis, a versatile and widely used method for preparing symmetrical and unsymmetrical ethers. orgosolver.commasterorganicchemistry.com The reaction involves an alkoxide ion reacting with a primary alkyl halide or other substrate with a good leaving group in an SN2 reaction. masterorganicchemistry.comlibretexts.orglibretexts.org

The synthesis proceeds in two conceptual steps. First, an alcohol (in this case, propanol (B110389) for another ether or a different alcohol) is deprotonated by a strong base to form the alkoxide. libretexts.orglibretexts.org Alternatively, pre-formed this compound can be used directly. This propanolate anion then acts as a powerful nucleophile, attacking the alkyl halide and displacing the halide to form the ether. masterorganicchemistry.com

The reaction is most efficient with methyl or primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of a strong, unhindered base like this compound. libretexts.orglibretexts.org

Reaction Scheme: Williamson Ether Synthesis R-OH + NaH → R-O⁻Na⁺ + H₂ R-O⁻Na⁺ + R'-X → R-O-R' + NaX (Where R-O⁻Na⁺ could be this compound)

This method's reliability and simplicity make it a cornerstone of synthetic organic chemistry for constructing ether linkages. orgosolver.com

Polymerization Initiation and Control

This compound can act as an initiator in certain types of chain-growth polymerization, particularly anionic polymerization. sigmaaldrich.com In this role, the propanolate anion attacks a monomer, initiating the formation of a polymer chain. cmu.edu The choice of initiator is crucial as it affects the reaction rate, the final polymer's molecular weight, and its end groups. fiveable.me

Controlled or "living" polymerization techniques are designed to produce polymers with well-defined structures, molecular weights, and low dispersity. sigmaaldrich.com The use of initiators like this compound can facilitate living anionic polymerization of specific monomers, such as (meth)acrylates, by minimizing side reactions like termination. cmu.edu

Mechanisms in Ring-Opening Polymerization (ROP) of Cyclic Esters

Ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) is a primary method for producing biodegradable and biocompatible polyesters. iaamonline.orgmdpi.com Metal alkoxides are common initiators for this reaction. The propanolate anion from this compound can initiate polymerization through a nucleophilic attack on the carbonyl carbon of the cyclic ester. mdpi.com

This initiation leads to the cleavage of the acyl-oxygen bond in the ester ring, and the propanolate becomes incorporated as one end of the growing polymer chain. iaamonline.org The other end is a new alkoxide that can then attack another monomer molecule, propagating the chain. mdpi.com This process typically follows a coordination-insertion mechanism, especially with metal-based catalysts. acs.org For alkali metal alkoxides like this compound, the mechanism involves the nucleophilic attack of the alkoxide, which opens the ring and creates a new propagating alkoxide species.

Influence on Polymer Molecular Weight and Dispersity

The characteristics of the initiator directly influence the molecular weight and dispersity (Đ) of the resulting polymer. nih.gov In an ideal living polymerization, all chains are initiated at the same time and grow at the same rate, leading to a polymer with a predictable molecular weight and a very narrow molecular weight distribution (Đ close to 1). iaamonline.org

The effectiveness of this compound as an initiator plays a role here. A rapid and efficient initiation step ensures that all polymer chains begin growing simultaneously, which is a prerequisite for achieving low dispersity. iaamonline.org The ratio of monomer to initiator is the primary determinant of the final polymer's molecular weight. mdpi.com The ability to control these parameters is essential for tailoring polymer properties for specific applications. nih.gov

Table 2: Factors Influencing Polymer Characteristics in ROP

Parameter Influencing Factor(s) Desired Outcome for Controlled Polymerization
Molecular Weight (Mn) Monomer-to-Initiator Ratio Predictable based on stoichiometry
Dispersity (Đ) Initiation Rate vs. Propagation Rate, Presence of Termination/Transfer Reactions Low (Đ → 1)
Polymer Architecture Functionality of Initiator, Monomer Type Controlled (e.g., linear, star)

Source: General principles of controlled polymerization. iaamonline.orgnih.govmdpi.com

Precursor in Advanced Materials Synthesis

Beyond catalysis, this compound serves as a valuable precursor in the synthesis of advanced inorganic materials. A precursor is a compound that is converted into another material through a chemical reaction. eurekalert.orgumn.edu The choice of precursor is critical as it can determine the purity, composition, and structure of the final product. eurekalert.org

Sodium alkoxides, such as this compound, are particularly useful in sol-gel processes. In this method, the precursor is hydrolyzed and condensed to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid network). This process can be used to produce highly pure and homogeneous sodium-containing ceramics and glasses at relatively low temperatures.

Table of Compounds

Compound Name
This compound
Propanol
Methyl acrylate
Methyl methacrylate
Lactide
Caprolactone

Formation of Metal Oxide Layers and Nanomaterials

The synthesis of metal oxide nanoparticles is a cornerstone of modern materials science, and alkoxides frequently serve as essential precursors in these processes. Metal alkoxides, including this compound, are recognized as excellent starting materials for producing metal oxides, which are crucial in the electronics and ceramics industries. Their utility stems from the ease of removal of the organic groups and the inherent oxygen content sufficient for oxide formation.

While direct use of this compound for creating heterometallic oxide layers is an area of ongoing research, its foundational role is evident in the broader context of sol-gel synthesis. The sol-gel process is a versatile liquid-phase technique that builds materials from the atomic level, allowing for molecular-level mixing to create homogenous, nano-sized particles. mdpi.com This method typically involves the hydrolysis and condensation of metal alkoxides. mdpi.com For instance, research on heterometallic 3d-4f alkoxide precursors demonstrates their conversion into binary metal oxide nanomaterials like LaMnO₃ and GdMnO₃. acs.orgnih.gov

In a related application, sodium n-propoxide, prepared by reacting sodium metal with n-propanol, has been used in the solid-state synthesis of nickel metal nanoparticles. This highlights the role of sodium alkoxides in preparing nanoscale metallic materials. The general principle involves leveraging the reactivity of the alkoxide to facilitate the formation of nanostructures.

Furthermore, solution-based methods often employ alkali metal alkoxides for the synthesis of functional materials. rsc.org For example, sodium tert-butoxide, an isomer of this compound, has been successfully used as a precursor in atomic layer deposition to create sodium aluminate thin films, demonstrating self-limiting growth at temperatures between 225 and 375 °C. rsc.org These examples underscore the potential of this compound as a precursor in controlled synthesis methods for creating complex oxide layers and nanoparticles with tailored properties.

Role in the Synthesis of Sodium-Ion Conductors and Solid-State Electrolytes

The development of safe and efficient energy storage is a critical global challenge, with all-solid-state sodium-ion batteries (SIBs) emerging as a promising alternative to their lithium-ion counterparts. researchgate.netresearchgate.net A key component of these batteries is the solid-state electrolyte (SSE), for which materials with high sodium ion conductivity are essential. NASICON (NA Super Ionic CONductor) compounds, such as Na₃Zr₂Si₂PO₁₂, are among the most promising SSEs due to their high ionic conductivity and structural stability. rsc.orgrsc.org

The synthesis of these advanced ceramic materials often employs sol-gel methods, where precise control over composition and structure is achievable. In the synthesis of various doped and undoped NASICON structures, zirconium(IV) propoxide is a frequently cited precursor. mdpi.comrsc.org For example, in the sol-gel synthesis of Na₃₊ₓLaₓZr₂₋ₓSi₂PO₁₂ and Na₃₊ₓScₓZr₂₋ₓSi₂PO₁₂, a zirconium(IV) propoxide solution (typically 70 wt% in 1-propanol) is used as the zirconium source. mdpi.comrsc.org

The general procedure involves mixing the zirconium(IV) propoxide solution with other precursors like tetraethyl orthosilicate (B98303) (for silicon), and sources of sodium and phosphorus, often in the presence of a chelating agent like citric acid. mdpi.comrsc.org The resulting sol is heated to form a gel, which is then calcined at high temperatures to yield the final crystalline NASICON material. rsc.org The use of a propoxide precursor is integral to forming the homogeneous gel necessary for producing a uniform, high-purity final product.

Research has shown that the ionic conductivity of these materials is highly dependent on the composition and synthesis conditions. Doping the NASICON structure can significantly enhance ionic conductivity, with some compositions reaching values as high as 3.54 mS·cm⁻¹ at room temperature. The table below summarizes the impact of different dopants and synthesis approaches on the conductivity of NASICON-type electrolytes, many of which are synthesized using a propoxide-based sol-gel route.

NASICON CompositionSynthesis MethodSintering Temperature (°C)Ionic Conductivity (mS·cm⁻¹)Reference
Na₃.₃Zr₁.₈₅Mg₀.₁₅Si₂PO₁₂Solid-StateNot Specified3.54
Na₅YSi₄O₁₂Solution-Assisted Solid-State10501.52
Na₃.₃Zr₁.₇Lu₀.₃Si₂PO₁₂Ultrafast High-Temperature SynthesisNot Specified0.77
Na₃Zr₂Si₂PO₁₂ (with excess Na)Sol-Gel11001.13

Reagent in Reductions

This compound and its isomers function as critical reagents in certain reduction reactions, most notably in variations of the Bouveault-Blanc reduction. This classic organic reaction traditionally uses sodium metal in an alcohol solvent to reduce esters to primary alcohols. The modern understanding is that the sodium alkoxide, formed in situ from the reaction of sodium with the alcohol solvent, is the key intermediate.

Recent studies have evaluated a non-pyrophoric, stable sodium dispersion (Na-D15) for the reduction of a wide range of esters. When this dispersion is used with isopropanol (B130326) (i-PrOH) as the solvent, sodium isopropoxide (a constitutional isomer of this compound) is generated in the reaction mixture. This system has proven to be highly efficient and much safer than the traditional method.

The reduction of various aliphatic esters to primary alcohols proceeds in high yields under mild conditions without the need for external heating. This method tolerates various functional groups, including ethers, sulfides, and even heterocyclic rings. The table below presents selected results from a study on the reduction of esters using the Na-D15/i-PrOH system, demonstrating its broad applicability.

Ester SubstrateProduct AlcoholYield (%)
Methyl 2-(4-isobutylphenyl)propanoate2-(4-Isobutylphenyl)propan-1-ol95
Methyl 3-(4-methoxyphenyl)propanoate3-(4-Methoxyphenyl)propan-1-ol90
Generic Aliphatic EstersCorresponding Primary AlcoholsGood to High

Data sourced from an evaluation of a sodium dispersion reagent for ester reduction. mdpi.com

This transfer hydrogenation process, where isopropanol serves as the hydrogen source and is oxidized to acetone, is effectively mediated by the sodium alkoxide. The strong basicity and reductive capability of the alkoxide facilitate the transformation of the ester into the corresponding alcohol. This application showcases this compound (and its isomer) not just as a simple base, but as an active and crucial reagent in modern organic reduction methodologies.

Computational Chemistry and Theoretical Studies on Sodium Propanolate

Electronic Structure Calculations

Electronic structure calculations, rooted in quantum mechanics, are employed to determine the fundamental properties of a molecule, such as its geometry, bonding, and electronic charge distribution. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory) are central to these investigations. science.govacs.org

Sodium propanolate is an ionic compound consisting of a sodium cation (Na⁺) and a propanolate anion (CH₃CH₂COO⁻). atamanchemicals.com The primary interaction is the electrostatic attraction between the positive sodium ion and the negatively charged carboxylate group of the propanolate anion.

In the solid state, anhydrous sodium propionate (B1217596) forms a polymeric, layered structure. wikipedia.org X-ray crystallography has shown that the sodium centers are trigonal prismatic, with each Na⁺ ion coordinated to six oxygen atoms from neighboring carboxylate groups. wikipedia.org The nonpolar ethyl groups of the propanolate anions project into the galleries between these layers, creating a structure with distinct hydrophilic and hydrophobic regions. wikipedia.org

Quantum chemical calculations are used to quantify the charge distribution within the propanolate anion. Methods such as Natural Bond Orbital (NBO), Mulliken population analysis, and analysis of the electrostatic potential (ESP) can be used to determine the partial atomic charges. science.gov These calculations confirm that the negative charge is delocalized across the two oxygen atoms of the carboxylate group, a key feature of its resonance stabilization. The propanolate anion has a polar surface area of approximately 40.13 Ų, with two hydrogen bond acceptors (the oxygen atoms) and no hydrogen bond donors. atamanchemicals.comfoodb.ca

Ab initio calculations on the sodium-propanoate dimer have been used to study the interaction energy between the cation and the anion, providing insights that are crucial for parameterizing force fields used in more extensive simulations. scielo.br For instance, the energy difference between various configurations can explain the degree of sodium ion condensation on micellar surfaces in solution. scielo.br

Table 1: Computed Descriptors for this compound This table summarizes key molecular descriptors for this compound, often derived from computational models.

PropertyComputed Value/TypeReference
Physiological Charge-1 atamanchemicals.comfoodb.ca
Hydrogen Acceptor Count2 atamanchemicals.comfoodb.ca
Hydrogen Donor Count0 atamanchemicals.comfoodb.ca
Polar Surface Area40.13 Ų atamanchemicals.comfoodb.ca
Rotatable Bond Count1 atamanchemicals.comfoodb.ca

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are widely used to compute the harmonic vibrational frequencies of molecules. acs.org These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in Infrared (IR) and Raman spectroscopy. By applying appropriate scaling factors to correct for anharmonicity and basis set limitations, simulated spectra can be generated that show excellent agreement with experimental data. acs.org For the propanolate anion, these calculations can precisely predict the frequencies for C-H stretching, C-C stretching, and the characteristic symmetric and asymmetric stretching modes of the COO⁻ group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another important application of quantum chemistry. science.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT or MP2 levels of theory, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. science.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound, aiding in the assignment of experimental peaks.

Electronic Spectroscopy (UV-Vis): The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using methods like Time-Dependent DFT (TD-DFT) or semi-empirical methods such as ZINDO/CIS for larger systems. acs.org These calculations provide information on the excitation energies and oscillator strengths of electronic transitions.

The ability to accurately predict these various spectra makes computational chemistry a powerful tool for structural elucidation and for understanding the electronic environment of the molecule.

Investigation of Bonding Characteristics and Charge Distribution

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, based on classical mechanics. A "force field" provides the parameters that describe the interactions between atoms. MD is particularly useful for studying large systems, such as molecules in solution, where the explicit behavior of the solvent is important.

MD simulations have been instrumental in understanding how this compound interacts with water. Studies combining broadband dielectric relaxation spectroscopy with MD simulations have provided a detailed picture of the hydration shell around the propanolate anion. researchgate.netacs.org

At infinite dilution in water, the propanolate anion is strongly hydrated by approximately 23 "slow" water molecules. acs.orgfigshare.com These are water molecules whose dynamics are significantly retarded compared to bulk water. These simulations and analyses allow the hydration shell to be partitioned into contributions from the different parts of the anion:

Hydrophilic Hydration: The negatively charged carboxylate (-COO⁻) group strongly binds about 6 water molecules. acs.orgfigshare.com

Hydrophobic Hydration: The nonpolar ethyl (-CH₂CH₃) chain is surrounded by the remaining water molecules, which form a clathrate-like structure characteristic of hydrophobic hydration. acs.orgfigshare.com

MD simulations also model the formation of larger aggregates in solution. At higher concentrations, this compound can form ion-pairs (a single Na⁺ associated with a single propanolate anion) and larger ion-clouds. researchgate.netcore.ac.uk Simulations have also been used to study the propensity of propanoate ions to accumulate at the air/water interface. researchgate.net Furthermore, MD simulations are crucial for testing and refining the force fields used to model these systems. For example, simulations of a sodium-propanoate dimer were used to compare the performance of different force field parameters in reproducing quantum mechanical interaction energies, which in turn affects the accuracy of simulating larger-scale phenomena like micelle formation. scielo.br

Table 2: Hydration Properties of Propanolate Anion in Aqueous Solution This table presents findings on the hydration of the propanolate anion from experimental and computational studies.

Hydration PropertyFindingReference
Total "Slow" Water Molecules (Infinite Dilution)~23 acs.orgfigshare.com
Hydrophilic Hydration (Bound to -COO⁻)~6 water molecules acs.orgfigshare.com
Solution Phenomena at Higher ConcentrationsFormation of ion-pairs and ion-clouds researchgate.netcore.ac.uk

MD and quantum mechanics can be combined (in QM/MM methods) or used separately to simulate the course of a chemical reaction. This involves mapping the potential energy surface of the reacting system to find the lowest energy path from reactants to products. uky.edu

A key point on this pathway is the transition state (TS) , which is the highest energy point that must be overcome for the reaction to proceed. studysmarter.co.uk Computational methods can calculate the geometry and energy of this transient species. For example, in a nucleophilic substitution (Sₙ2) reaction, the transition state features the incoming nucleophile and the departing leaving group partially bonded to the central carbon atom, often in a trigonal bipyramidal arrangement. uky.edu

DFT calculations have been successfully used to model reactions where a propanolate anion acts as a nucleophile. nih.gov In one study, the reaction of a propanolate anion with a tropone (B1200060) derivative was shown to proceed via a stepwise pathway. nih.gov The calculations located the transition state for the initial nucleophilic attack (TS-1), followed by subsequent transition states for bond cleavage steps. nih.gov These simulations also explored the influence of the Na⁺ cation on the reaction, finding that its inclusion slightly altered the reaction profile and the relative energies of competing transition states. nih.gov

Modeling Aggregation and Solvation Phenomena in Solution

Mechanistic Insights from Quantum Chemical Methods

Quantum chemical calculations provide deep insights into reaction mechanisms by detailing the electronic rearrangements that occur as reactants are converted into products. science.gov

By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows chemists to understand why certain products are formed over others. For instance, DFT calculations have elucidated a complex cascade reaction initiated by a propanolate anion, revealing a stepwise mechanism involving nucleophilic addition followed by sequential bond cleavages. nih.gov The calculations showed this pathway was significantly more favorable than a concerted alternative. The stereochemical outcome of the reaction was also explained by analyzing the geometry of the key transition state. nih.gov

Quantum chemical methods are also used to interpret fragmentation patterns in mass spectrometry. nih.gov Calculations can help determine whether fragmentation is driven by the charge site or occurs at a remote location in the ion, providing mechanistic clarity that is difficult to obtain experimentally. nih.gov These theoretical tools allow for the exploration of proposed mechanisms, such as the Williamson ether synthesis or competing elimination reactions, by evaluating the activation barriers for each potential pathway. uky.edu This predictive capability is invaluable for rationalizing observed reactivity and for designing new chemical transformations.

Energetic Profiling of Deprotonation and Nucleophilic Attack Processes

This compound (CH₃CH₂CH₂ONa) is a potent reagent recognized for its dual reactivity as both a strong Brønsted base and a competent nucleophile. Computational studies are instrumental in quantifying the energetics of these two competing pathways, providing a theoretical basis for understanding and predicting its chemical behavior.

Deprotonation Processes: As a strong base, this compound readily abstracts protons from a wide range of acidic substrates. The thermodynamics and kinetics of this process can be profiled using DFT calculations, which determine the Gibbs free energy of deprotonation (ΔG_deprot) and the associated activation energy barrier (ΔG‡). The deprotonation of a generic acid (H-A) by this compound can be represented as:

CH₃CH₂CH₂ONa + H-A ⇌ CH₃CH₂CH₂OH + Na-A

Computational models can calculate the energies of reactants, products, and the transition state structure. For instance, DFT studies on the deprotonation of various carbon and oxygen acids by alkoxides reveal the influence of substrate acidity (pKa) and solvent effects on the reaction's energetic landscape. While specific DFT studies profiling this compound as the deprotonating agent are not abundant, data from related systems, such as the deprotonation of propanol (B110389) itself over catalysts, provide insight into the energies involved. For example, DFT calculations on propanol adsorption and reaction on acidic zeolite surfaces show distinct enthalpy and free energy changes associated with the alcohol's interaction and transformation, which are analogous to the initial steps in a base-mediated reaction. nih.gov The deprotonation energy (DPE) is a key metric that can be calculated as the energy difference between the acid and its conjugate base plus a proton (DPE = E(A⁻) + E(H⁺) - E(HA)). stackexchange.com

Interactive Data Table: Illustrative Energetic Profile for Deprotonation by Sodium Alkoxides Note: The following data is illustrative, based on typical values from DFT studies on alkoxide reactivity, as specific values for this compound are not widely published.


Substrate (H-A)pKa (in DMSO)Calculated ΔG‡ (kcal/mol)Calculated ΔG_reaction (kcal/mol)Reaction Type
Water31.4~5-8-1.8O-H Deprotonation
Acetone26.5~10-14+4.9α-C-H Deprotonation
Phenylacetylene28.8~8-12+0.8sp-C-H Deprotonation
Methanol29.0~6-9+0.5O-H Deprotonation

Nucleophilic Attack Processes: this compound also functions as a nucleophile, particularly in substitution reactions (e.g., Sₙ2 and SₙAr) where it attacks an electrophilic center. Computational studies have been vital in mapping the potential energy surfaces of these reactions. For an Sₙ2 reaction with an alkyl halide (R-X), the propanolate anion attacks the carbon atom, displacing the halide leaving group in a concerted mechanism.

CH₃CH₂CH₂O⁻ + R-X → CH₃CH₂CH₂O-R + X⁻

DFT calculations can precisely model the transition state of this bimolecular reaction, revealing a pentacoordinate carbon center. libretexts.org The calculated activation barrier is a direct measure of the reaction's feasibility. Studies on analogous reactions, such as the Sₙ2 reaction between sodium methoxide (B1231860) and α-haloketones, show activation energies that are influenced by both the substrate and the nucleophile. up.ac.za Furthermore, computational analysis of Sₙ2 glycosylations with sodium alkoxides has shown that the sodium cation can play a direct role in the transition state, bridging the incoming nucleophile and the leaving group, thereby modulating the activation energy. acs.org

Interactive Data Table: Calculated Activation Energies for Nucleophilic Substitution with Alkoxides Note: This table presents data from computational studies on related alkoxide systems to illustrate typical energy barriers.


Reaction TypeSubstrateNucleophileComputational MethodCalculated ΔG‡ (kcal/mol)Reference System
Sₙ2CH₃ClF⁻DFT (B3LYP)11.5 (gas phase)Halide Exchange rsc.org
Sₙ2α-BromoacetophenoneCH₃O⁻DFT15-20α-Haloketone Substitution
SₙAr1-fluoro-4-nitrobenzeneCH₃O⁻DFT (M11)16.8Aromatic Substitution [17, 29]
Sₙ2 GlycosylationMannosyl SulfonateAlkoxideDFT~20-25Glycosylation

Q & A

Q. What are the primary synthetic routes for sodium propanolate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of propanol with sodium metal or sodium hydride. Key variables include solvent choice (e.g., anhydrous THF or ethanol), temperature control (exothermic reaction management), and stoichiometric ratios . Yield optimization requires inert atmospheres to prevent hydroxide formation, while purity is assessed via titration (acid-base) or spectroscopic methods (FT-IR for alkoxide confirmation).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies alkoxide (O–Na) stretching vibrations (450–550 cm⁻¹) and absence of –OH bands.
  • NMR : Limited utility due to paramagnetic effects of sodium, but 13C^{13}\text{C} NMR in DMSO-d6 can resolve propanolate carbons.
  • XRD : Determines crystalline structure and confirms absence of hydrate phases.
  • HPLC/MS : For trace impurity analysis (e.g., residual propanol or sodium hydroxide) .

Q. How does this compound’s solubility profile vary across solvents, and what implications does this have for reaction design?

this compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in hydrocarbons. Solvent choice impacts nucleophilicity: polar solvents stabilize ionic species, enhancing reactivity in SN2 mechanisms. Preferential solvation effects must be modeled using Hansen solubility parameters to avoid precipitation in mixed-solvent systems .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 180–220°C) often arise from moisture content or analytical methods (TGA vs. DSC). A robust protocol includes:

  • Controlled humidity chambers to standardize sample preparation.
  • Isothermal stability assays with inert gas purging.
  • Cross-validation using multiple techniques (e.g., TGA-MS for evolved gas analysis) .

Q. How can computational modeling (DFT/MD) predict this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) models the alkoxide’s electron density distribution to predict nucleophilic sites. Molecular dynamics (MD) simulations track solvent interactions and transition states in protic environments. Validate predictions with kinetic isotope effects (KIEs) and Hammett plots .

Q. What methodological frameworks address batch-to-batch variability in this compound’s catalytic performance?

  • Design of Experiments (DoE) : Multi-factor analysis (e.g., sodium purity, solvent residual levels) to identify critical variables.
  • Statistical Process Control (SPC) : Monitor synthetic parameters (e.g., reaction time, temperature) using control charts.
  • Cross-lab reproducibility studies : Collaborative inter-laboratory validation with standardized protocols .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence this compound’s efficacy in organic synthesis?

Mechanistic studies require:

  • Kinetic profiling : Quench-flow experiments to isolate intermediates.
  • Isotopic labeling : 18O^{18}\text{O}-tracing in alkoxide-oxygen exchange reactions.
  • Steric/electronic analysis : Substituent effects via Hammett correlations or X-ray crystallography of transition-state analogs .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling conflicting datasets on this compound’s environmental degradation rates?

  • Meta-analysis : Pool data from heterogeneous studies using random-effects models to account for methodological diversity.
  • Sensitivity analysis : Identify outliers via Cook’s distance or leverage plots.
  • Bayesian hierarchical modeling : Quantify uncertainty in degradation half-lives under varying pH/temperature conditions .

Q. How should researchers design controls to isolate this compound’s role in multi-component reaction systems?

  • Negative controls : Omit this compound to assess background reactivity.
  • Isotopic dilution : Introduce 13C^{13}\text{C}-labeled propanolate to trace participation in intermediates.
  • In situ monitoring : Use Raman spectroscopy or ReactIR to track real-time consumption .

Future Directions

Q. What gaps exist in the current literature, and how can interdisciplinary approaches advance this compound research?

  • Gaps : Limited data on long-term stability under industrial conditions; unclear mechanistic role in asymmetric catalysis.
  • Interdisciplinary strategies : Combine organometallic synthesis with machine learning for reactivity prediction or integrate electrochemistry to explore redox-active applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.